N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide
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Overview
Description
This compound is a derivative of benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOE, MS, and X-ray crystallographic investigations .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of heterocyclic azo dyes using the standard diazo-coupling process .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, some are solid compounds that are soluble in some organic solvents and have good thermal stability .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Anti-Inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . They have been used in the synthesis of various biologically potent molecules .
Antifungal Activity
Thiazole derivatives have been found to exhibit antifungal activity . They have been used in the synthesis of various biologically potent molecules .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . They have been used in the synthesis of various biologically potent molecules .
Antineoplastic Activity
Thiazole derivatives have been found to exhibit antineoplastic activity . They have been used in the synthesis of various biologically potent molecules .
Mechanism of Action
While the specific mechanism of action for “N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They inhibit the growth of M. tuberculosis, potentially by interacting with the target DprE1 .
Future Directions
properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-4-2-6-10-11(8)14-13(19-10)16-15-12(17)9-5-3-7-18-9/h2-7H,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKPKHJKICSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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